molecular formula C20H21N3O2S B14183641 N-{2-[(2-Aminoethyl)amino]ethyl}pyrene-1-sulfonamide CAS No. 912562-09-5

N-{2-[(2-Aminoethyl)amino]ethyl}pyrene-1-sulfonamide

Cat. No.: B14183641
CAS No.: 912562-09-5
M. Wt: 367.5 g/mol
InChI Key: GMUIPVSIMYZZMW-UHFFFAOYSA-N
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Description

N-{2-[(2-Aminoethyl)amino]ethyl}pyrene-1-sulfonamide is a complex organic compound that features a pyrene moiety linked to a sulfonamide group through a flexible ethylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-Aminoethyl)amino]ethyl}pyrene-1-sulfonamide typically involves the following steps:

    Formation of the Pyrene Sulfonyl Chloride: Pyrene is reacted with chlorosulfonic acid to form pyrene-1-sulfonyl chloride.

    Amination Reaction: The pyrene-1-sulfonyl chloride is then reacted with N-(2-aminoethyl)ethylenediamine under controlled conditions to form the desired sulfonamide compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-Aminoethyl)amino]ethyl}pyrene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfide derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce sulfinamide or sulfide derivatives.

Scientific Research Applications

N-{2-[(2-Aminoethyl)amino]ethyl}pyrene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a fluorescent probe due to the pyrene moiety, which exhibits strong fluorescence properties.

    Biology: The compound can be used to label biomolecules for imaging and tracking in biological systems.

    Industry: It can be used in the development of advanced materials, such as sensors and optoelectronic devices.

Mechanism of Action

The mechanism of action of N-{2-[(2-Aminoethyl)amino]ethyl}pyrene-1-sulfonamide involves its interaction with specific molecular targets. The pyrene moiety can intercalate into DNA, while the sulfonamide group can form hydrogen bonds with amino acid residues in proteins. These interactions can affect the function of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxyethyl)ethylenediamine: Similar in structure but lacks the pyrene moiety.

    N-(2-Aminoethyl)ethanolamine: Another related compound with different functional groups.

Uniqueness

N-{2-[(2-Aminoethyl)amino]ethyl}pyrene-1-sulfonamide is unique due to the presence of the pyrene moiety, which imparts strong fluorescence properties. This makes it particularly useful as a fluorescent probe in various applications.

Properties

CAS No.

912562-09-5

Molecular Formula

C20H21N3O2S

Molecular Weight

367.5 g/mol

IUPAC Name

N-[2-(2-aminoethylamino)ethyl]pyrene-1-sulfonamide

InChI

InChI=1S/C20H21N3O2S/c21-10-11-22-12-13-23-26(24,25)18-9-7-16-5-4-14-2-1-3-15-6-8-17(18)20(16)19(14)15/h1-9,22-23H,10-13,21H2

InChI Key

GMUIPVSIMYZZMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)NCCNCCN

Origin of Product

United States

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